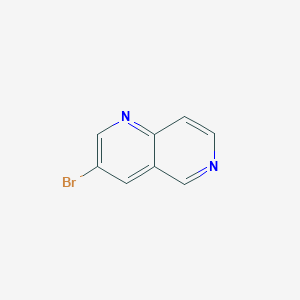

3-Bromo-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSZLHTTXPEKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617821 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-73-0 | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1,6-naphthyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of 3-Bromo-1,6-naphthyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering a scaffold for the development of novel therapeutic agents and functional organic materials.

Core Chemical Properties and Structure

This compound is a brominated derivative of the 1,6-naphthyridine bicyclic system. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | [1] |

| Molecular Weight | 209.04 g/mol | N/A |

| IUPAC Name | This compound | [1] |

| CAS Number | 17965-73-0 | [2] |

| SMILES String | C1=CN=CC2=CC(=CN=C21)Br | [1] |

| Predicted Boiling Point | 306.2±22.0°C at 760 mmHg | [3] |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Structural Elucidation

The structure of this compound is characterized by a fused pyridine and pyridinone ring system, with a bromine atom substituted at the 3-position.

Caption: A 2D representation of the this compound structure.

Experimental Protocols and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, general synthetic strategies for the 1,6-naphthyridine scaffold are well-established. These methods often involve the condensation of aminopyridines with dicarbonyl compounds or their equivalents.

The bromine atom at the 3-position makes this compound a versatile intermediate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds. A general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for this compound, is as follows:

General Protocol:

-

Reactants: To a reaction vessel, add the bromo-heterocycle (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 120 °C for several hours.

-

Work-up and Purification: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for synthesizing arylamines. A general protocol adaptable for this compound is outlined below:

General Protocol:

-

Reactants: In a reaction vessel, combine the bromo-heterocycle (1.0 eq.), the desired amine (1.0-1.2 eq.), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.2-1.5 eq.).

-

Catalyst and Ligand: Add a palladium catalyst, often a pre-catalyst like a palladacycle, or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky electron-rich phosphine ligand (e.g., BINAP, Josiphos).

-

Solvent: Use an anhydrous aprotic solvent such as toluene, dioxane, or THF.

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere at temperatures between 80 and 110 °C until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.

Biological Activity and Potential Applications

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[7] While specific biological data for this compound is not available in the current literature, the broader class of 1,6-naphthyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Many 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival.

Kinase Inhibition

Several 1,6-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[10][11] For example, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target for kidney diseases.[10]

Antimicrobial Activity

The naphthyridine core is also a key component of several antibacterial agents.[4] Derivatives of 1,6-naphthyridine have been synthesized and evaluated for their antimicrobial properties.

It is important to note that the biological activity of this compound itself has not been specifically reported in the reviewed literature. Further research is required to determine its bioactivity and potential therapeutic applications.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and materials science. Its chemical structure allows for facile functionalization through modern cross-coupling methodologies, enabling the synthesis of diverse libraries of novel compounds. While specific experimental data on its physical properties and biological activity are currently limited, the well-documented importance of the 1,6-naphthyridine scaffold suggests that this compound is a promising starting point for the development of new chemical entities with a range of potential applications. Further investigation into the synthesis, reactivity, and biological profile of this compound is warranted.

References

- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1,6-naphthyridine from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1,6-naphthyridine, a valuable scaffold in medicinal chemistry, starting from readily available pyridine precursors. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery and development. This guide focuses on a two-stage synthetic approach: the construction of the 1,6-naphthyridine core from a pyridine precursor, followed by the selective bromination to yield the target compound, this compound.

Synthetic Strategy Overview

The synthesis commences with the construction of the 1,6-naphthyridine framework from a suitable pyridine derivative. A well-established method for this transformation is the Skraup-Doebner-von Miller reaction, which utilizes an aminopyridine as the starting material. Subsequently, the parent 1,6-naphthyridine undergoes electrophilic bromination to introduce a bromine atom at the desired 3-position.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,6-Naphthyridine via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and related fused heterocyclic systems. In this context, 4-aminopyridine is reacted with glycerol in the presence of a strong acid and an oxidizing agent to yield 1,6-naphthyridine.

Reaction:

Experimental Procedure:

A detailed experimental protocol for the Skraup synthesis of 1,6-naphthyridine from 4-aminopyridine is outlined below. This procedure is a modification of the classical Skraup reaction to control its exothermic nature.

-

Reagents and Materials:

-

4-Aminopyridine

-

Glycerol (anhydrous)

-

Sulfuric acid (concentrated)

-

Nitrobenzene (as oxidizing agent and solvent)

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminopyridine with cooling in an ice bath.

-

To this mixture, add anhydrous glycerol and ferrous sulfate (if used).

-

Slowly add nitrobenzene to the reaction mixture.

-

Gently heat the mixture. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if the reaction becomes too rapid.

-

Once the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure complete reaction.

-

After cooling, cautiously pour the reaction mixture onto ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1,6-naphthyridine can be purified by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value/Range |

| Yield | 30-50% |

| Reaction Time | 4-8 hours |

| Reaction Temp. | Reflux |

| Purification | Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) or Recrystallization (Ethanol/Water) |

Stage 2: Selective Bromination of 1,6-Naphthyridine

The second stage involves the selective electrophilic bromination of the synthesized 1,6-naphthyridine at the 3-position. The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity.

Reaction:

Experimental Procedure:

A general procedure for the selective bromination of 1,6-naphthyridine is provided below.

-

Reagents and Materials:

-

1,6-Naphthyridine

-

N-Bromosuccinimide (NBS)

-

Inert solvent (e.g., acetonitrile, dichloromethane)

-

Radical initiator (optional, e.g., AIBN or benzoyl peroxide)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for workup)

-

-

Procedure:

-

Dissolve 1,6-naphthyridine in a suitable inert solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) to the solution. A radical initiator can be added if the reaction is sluggish.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value/Range |

| Yield | 60-80% |

| Reaction Time | 2-6 hours |

| Reaction Temp. | Room Temperature to 50 °C |

| Purification | Column Chromatography (Silica gel, Ethyl acetate/Hexane gradient) or Recrystallization (Ethanol) |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants. The proton at the 3-position in the starting material will be absent in the product spectrum. |

| ¹³C NMR | The spectrum will show the expected number of signals for the aromatic carbons. The carbon at the 3-position will show a significant downfield shift due to the attachment of the bromine atom. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point should be observed for the purified product. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Experimental workflow for the Skraup synthesis of 1,6-naphthyridine.

Caption: Experimental workflow for the bromination of 1,6-naphthyridine.

Conclusion

This technical guide has detailed a reliable and reproducible two-stage synthesis of this compound from pyridine precursors. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers, scientists, and drug development professionals can efficiently synthesize this key intermediate for further elaboration in their respective research and development programs. The versatility of the bromo-substituent opens up a wide array of possibilities for the creation of novel 1,6-naphthyridine derivatives with potential therapeutic applications.

An In-Depth Technical Guide to 3-Bromo-1,6-naphthyridine (CAS Number: 17965-73-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridine, with the CAS number 17965-73-0, is a heterocyclic aromatic compound belonging to the naphthyridine family. The naphthyridine scaffold, consisting of two fused pyridine rings, is a significant pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, analytical data, potential hazards, and biological activities associated with this compound and its related analogs, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 17965-73-0 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₅BrN₂ | PubChem |

| Molecular Weight | 209.04 g/mol | PubChem |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the public domain. However, general synthetic strategies for substituted 1,6-naphthyridines often involve multi-step sequences. One common approach involves the construction of the fused pyridine ring system through condensation and cyclization reactions. For instance, a plausible route could involve the reaction of a suitably substituted aminopyridine with a β-dicarbonyl compound or its equivalent, followed by bromination at the desired position. Researchers may need to adapt and optimize existing literature methods for naphthyridine synthesis to achieve the target compound.

A general workflow for a potential synthetic approach is outlined below.

Caption: A potential synthetic workflow for this compound.

Analytical Data

Detailed spectroscopic data for this compound is not consistently reported across public databases. The following represents predicted or typical spectral characteristics for such a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be dependent on the electronic environment of each proton on the naphthyridine ring system.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the naphthyridine core in the aromatic region (typically 110-160 ppm). The carbon atom attached to the bromine would likely appear at a lower field compared to the other carbons.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of bromine and cleavage of the naphthyridine ring.

Hazards and Safety

Specific toxicological data for this compound is limited. However, based on the Material Safety Data Sheets (MSDS) of structurally related bromo-heterocyclic compounds, the following hazards should be considered[1][2]:

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or fume hood. |

| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. In case of contact, wash immediately with soap and water. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust or vapors. |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Biological Activity and Potential Applications

The 1,6-naphthyridine scaffold is a key structural motif in a number of biologically active compounds, suggesting that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of various naphthyridine derivatives. These compounds have been shown to exert their effects through different mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Potential Mechanisms of Action:

-

Kinase Inhibition: The 1,6-naphthyridine core has been identified as a scaffold for the development of potent kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis. A general workflow for a kinase inhibitor screening assay is depicted below.

Caption: A simplified workflow for a kinase inhibition assay.

-

Apoptosis Induction: Some naphthyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A generalized representation of the apoptotic signaling pathway is shown below.

Caption: A simplified diagram of the major apoptotic signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents, particularly in the area of oncology. While detailed experimental data for this specific compound is not extensively available, the known biological activities of the broader naphthyridine class provide a strong rationale for its further investigation. This technical guide summarizes the currently available information and provides a framework for future research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to perform detailed experimental work to fully elucidate the properties and therapeutic potential of this promising compound.

References

The 1,6-Naphthyridine Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it a versatile scaffold for designing molecules with a wide array of biological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of 1,6-naphthyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological properties. This document aims to be a valuable resource by presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 1,6-naphthyridine core have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1][2] These compounds have been shown to exert their effects through the inhibition of crucial enzymes involved in cancer progression.[3][4]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in the development of several cancers, making it a promising therapeutic target.[3][4] A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective inhibitors of FGFR4 kinase.[3] Notably, compound 19g from this series has shown excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines.[3] Furthermore, this compound demonstrated significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity, highlighting its potential as a therapeutic candidate.[3]

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins.[5][6] A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed and evaluated for their anticancer activity. These compounds have been shown to induce the degradation of Hsp90 client proteins, leading to cell cycle arrest and apoptosis in breast cancer cell lines.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,6-naphthyridine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [7] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [7] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [7] | |

| Compound 6 | SKMel173 (Melanoma) | 1.01 | [8] |

| SKMel103 (Melanoma) | 0.782 | [8] | |

| SKMel19 (Melanoma) | 0.607 | [8] | |

| A375 (Melanoma) | 1.413 | [8] |

Antiviral Activity: A Promising Avenue for New Therapeutics

1,6-Naphthyridine derivatives have emerged as a promising class of antiviral agents, with notable activity against human cytomegalovirus (HCMV).[9][10]

A particular 1,6-naphthyridine derivative, referred to as compound A1 , has demonstrated potent anti-HCMV activity, with a 50% inhibitory concentration (IC50) that is 39- to 223-fold lower than that of the clinically used antiviral drug ganciclovir.[9][10] Importantly, ganciclovir-resistant HCMV strains remained susceptible to this class of compounds, suggesting a different mechanism of action.[9][10]

Quantitative Antiviral Activity Data

The antiviral efficacy of a representative 1,6-naphthyridine derivative is presented below.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| A1 | HCMV (AD169) | Hs68 | <0.07 | [9][10] |

| HCMV (Towne) | MRC-5 | 0.11 | [9][10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,6-naphthyridine scaffold has also been explored for its antimicrobial properties.[1][11]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) of several naphthyridine derivatives against various microbial strains are summarized below. It is important to note that while some derivatives show activity, others have not demonstrated significant antibacterial effects in certain studies.

| Compound | Microorganism | MIC (mg/L) | Reference |

| 10j | Staphylococcus aureus | 8 | [12] |

| 10f | Staphylococcus aureus | 31 | [12] |

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 1,6-naphthyridine derivatives have been investigated for their anti-inflammatory properties. For instance, new naphthyridine compounds isolated from the sponge Aaptos suberitoides have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[13] One such compound, 4-methoxycarbonyl-5-oxo-1,6-naphthyridine , exhibited an IC50 value of 0.15 mM for NO production inhibition.[13] Mechanistic studies revealed that this compound inhibits the mitogen-activated protein kinase (MAPK) signaling pathway and activates the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway.[13]

Neurological Applications: Targeting Receptors and Enzymes in the CNS

The 1,6-naphthyridine core is also a feature in compounds designed to target the central nervous system. Benzo[h][1][4]naphthyridine derivatives have been evaluated as 5-HT4 receptor antagonists, which are of interest for treating neurodegenerative diseases like Alzheimer's.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 1,6-naphthyridine derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT116, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

1,6-Naphthyridine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the 1,6-naphthyridine compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antiviral Plaque Reduction Assay

Objective: To determine the concentration of a 1,6-naphthyridine derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus (e.g., MRC-5 for HCMV)

-

Virus stock

-

Complete cell culture medium

-

6-well or 12-well plates

-

1,6-Naphthyridine test compounds

-

Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells into plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

-

During the infection, also prepare serial dilutions of the 1,6-naphthyridine compounds.

-

After the infection period, remove the virus inoculum and wash the cells.

-

Add the overlay medium containing the different concentrations of the test compound to the respective wells.

-

Incubate the plates for a period that allows for plaque formation (e.g., 7-14 days for HCMV).

-

Fix the cells with a solution like 10% formalin.

-

Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.[15][16][17][18]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a 1,6-naphthyridine derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

1,6-Naphthyridine test compounds

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Dispense 100 µL of broth medium into each well of a 96-well plate.

-

Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that prevents visible growth.[11][19][20][21]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,6-naphthyridine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

FGFR4 Signaling Pathway Inhibition

1,6-Naphthyridine-based FGFR4 inhibitors block the binding of fibroblast growth factors (FGFs) to the receptor, thereby preventing its dimerization and autophosphorylation. This inhibition disrupts the downstream signaling cascade, which includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival in FGFR4-dependent cancers.[3][22][23]

Hsp90 Chaperone Cycle Disruption

1,6-Naphthyridine-based Hsp90 inhibitors typically bind to the ATP-binding pocket of Hsp90, preventing the hydrolysis of ATP. This disrupts the chaperone cycle and leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[5][24][25][26]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel 1,6-naphthyridine-based kinase inhibitors typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

The 1,6-naphthyridine core represents a highly versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The ability of these compounds to interact with a variety of clinically relevant targets underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research on 1,6-naphthyridine derivatives, offering valuable data, detailed experimental protocols, and mechanistic insights to guide future drug discovery and development efforts. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this promising class of compounds are warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Investigation of Hsp90 C-terminal inhibitors containing Amide bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. ibtbioservices.com [ibtbioservices.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. idexx.dk [idexx.dk]

- 21. EUCAST: MIC Determination [eucast.org]

- 22. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

3-Bromo-1,6-naphthyridine: A Versatile Heterocyclic Building Block for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural framework, featuring a fused pyridine ring system with a strategically positioned bromine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of innovative pharmaceuticals and functional organic materials.

Synthesis and Characterization

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a scalable and safe method for a closely related precursor, 3-bromo-1,6-naphthyridin-5(6H)-one, has been recently developed. This method offers a significant improvement over traditional approaches that may involve hazardous reagents and produce low yields. The synthesis of this compound itself can be envisioned through modifications of established naphthyridine synthesis routes, such as the Skraup reaction or tandem nitrile hydration/cyclization, followed by a bromination step.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17965-73-0 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 306.2 ± 22.0 °C at 760 mmHg[1] |

Spectroscopic Data:

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.0-9.0 ppm, with characteristic coupling patterns revealing their relative positions on the naphthyridine core.

-

¹³C NMR: The spectrum would display eight distinct signals for the aromatic carbons, with the carbon atom attached to the bromine exhibiting a characteristic chemical shift.

Chemical Reactivity and Functionalization

The bromine atom at the 3-position of the 1,6-naphthyridine core is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, leading to the generation of extensive compound libraries for screening and optimization in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, and alkyl groups at the 3-position. These modifications are crucial for tuning the electronic properties and biological activity of the resulting molecules.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |

| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or Cs₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 |

| Pd(OAc)₂ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | 16-24 |

| PdCl₂(dppf) (2-3) | - | Na₂CO₃ (2) | DMF/H₂O | 80-90 | 12-18 |

Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid or boronate ester (1.2-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The reaction mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-1,6-naphthyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the 1,6-naphthyridine scaffold, providing access to a variety of amino-substituted derivatives with potential applications in medicinal chemistry.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |

| Pd₂(dba)₃ (1-2) | BINAP or Xantphos (2-4) | NaOtBu or Cs₂CO₃ (1.5-2.5) | Toluene or Dioxane | 80-110 | 18-24 |

| Pd(OAc)₂ (2) | RuPhos or BrettPhos (4) | K₃PO₄ or LiHMDS (2-3) | THF or Toluene | 80-100 | 16-24 |

Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv). The vessel is sealed, and a dry, degassed solvent (e.g., toluene) is added. The reaction mixture is then heated with stirring at 80-110 °C for 18-24 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-1,6-naphthyridine product.

Applications

The derivatives of this compound have shown significant promise in various fields, primarily driven by the diverse biological activities exhibited by the 1,6-naphthyridine scaffold.

Medicinal Chemistry

The 1,6-naphthyridine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities. These include potential applications as:

-

Anticancer agents: Substituted 1,6-naphthyridines have been investigated as inhibitors of various kinases, such as c-Met, which are implicated in cancer progression.

-

Antiviral agents: The naphthyridine scaffold has been explored for the development of compounds with activity against viruses such as HIV.

-

Antimicrobial agents: Derivatives have shown potential as antibacterial and antifungal agents.

-

CNS agents: The structural motif is also present in molecules targeting central nervous system disorders.

Materials Science

The planar, electron-deficient nature of the 1,6-naphthyridine ring system makes it an attractive component for the design of novel organic electronic materials. By functionalizing the 3-position through cross-coupling reactions, the electronic and photophysical properties can be fine-tuned for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.

-

Organic Field-Effect Transistors (OFETs): As the semiconductor material.

-

Organic Photovoltaics (OPVs): As electron-accepting or electron-donating materials.

Visualizations

Caption: General workflow for the synthesis and functionalization of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Emerging Potential of 3-Bromo-1,6-naphthyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Within this class of compounds, 3-Bromo-1,6-naphthyridine has emerged as a particularly valuable and versatile starting material for the synthesis of potent and selective modulators of key cellular signaling pathways. This technical guide provides an in-depth overview of the synthetic utility and therapeutic potential of this compound, with a focus on its application in the development of kinase inhibitors for oncology.

The strategic placement of the bromine atom at the 3-position of the 1,6-naphthyridine core serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties. This guide will detail the synthesis of bioactive molecules derived from this compound, present their quantitative biological data, outline relevant experimental protocols, and visualize the signaling pathways they modulate.

Synthetic Utility of this compound

This compound is a key building block for the synthesis of substituted 1,6-naphthyridine derivatives. Its primary utility lies in its susceptibility to palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and hetero-biaryl compounds. In the context of this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl moieties, which are often crucial for potent biological activity.

Spectroscopic data (NMR, IR, Mass Spec) for 3-Bromo-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Bromo-1,6-naphthyridine. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document primarily presents predicted mass spectrometry data. Further experimental investigation is recommended to obtain detailed NMR and IR spectroscopic profiles.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₅BrN₂), the predicted mass spectrometry data provides expected mass-to-charge ratios (m/z) for various adducts. This information is invaluable for confirming the presence and identity of the target molecule in a sample.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.9709 |

| [M+Na]⁺ | 230.9528 |

| [M-H]⁻ | 206.9563 |

| [M+NH₄]⁺ | 225.9974 |

| [M+K]⁺ | 246.9268 |

| [M]⁺ | 207.9631 |

Data sourced from computational predictions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: Typically 0-12 ppm.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: Typically 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: A range that includes the expected molecular ion peak (e.g., m/z 100-500).

-

Capillary Voltage and Cone Voltage: Optimized to achieve good signal intensity and minimal fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel or known chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The information provided in this guide is intended for research and development purposes. The predicted mass spectrometry data should be confirmed by experimental analysis. Researchers should adhere to all safety protocols when handling chemical substances and operating analytical instrumentation.

The Rise of 1,6-Naphthyridines: A Technical Guide to Novel Derivatives in Drug Discovery

Introduction: The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This versatile heterocyclic system is a key component in the design of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel 1,6-naphthyridine derivatives, focusing on their synthesis, biological evaluation, and therapeutic potential as kinase inhibitors.

The 1,6-Naphthyridine Scaffold as a Kinase Inhibitor

The unique structural features of the 1,6-naphthyridine core make it an ideal framework for the development of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

Novel 1,6-naphthyridine derivatives have been successfully developed to target a range of oncogenic kinases, including MET, VEGFR-2, FGFR4, and AXL, demonstrating the scaffold's broad applicability.[5][6][7][8]

Quantitative Data on Novel 1,6-Naphthyridine Derivatives

The following tables summarize the quantitative data for recently developed 1,6-naphthyridine derivatives, highlighting their potency and selectivity against various kinase targets.

Table 1: In Vitro Potency of 1,6-Naphthyridine Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |

| 8 | MET | 9.8 | [9] |

| 9g | MET | 9.8 | [9] |

| 23a | MET | 7.1 | [5][9] |

| 44 | VEGFR-2, c-Met | 68, 9.8 | [5] |

| A34 | FGFR4 | Not specified, but potent | [6][10] |

| 19g | FGFR4 | Not specified, but potent | [7] |

| 25c | AXL | 1.1 | [8] |

Table 2: In Vitro Cytotoxicity of 1,6-Naphthyridine Derivatives

| Compound ID | Cell Line(s) | IC50 (µM) | Reference |

| 51 | A549, Hela, MCF-7 | 0.66, 0.38, 0.44 | [5] |

| 16 | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | [11][12] |

Table 3: Pharmacokinetic Profiles of Selected 1,6-Naphthyridine Derivatives

| Compound ID | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Reference |

| 8 | 12 | 5.0 | [9] |

| 9g | 63 | 0.12 | [9] |

| 23a | 57.7 | 0.02 | [5][9] |

Experimental Protocols

General Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several routes, commonly starting from a pre-formed pyridine or pyridone ring.[13][14] A general and efficient method involves the cyclization of a substituted pyridine derivative.

Protocol:

-

Starting Material: Begin with a suitably substituted 4-aminopyridine derivative.

-

Condensation: React the 4-aminopyridine with an appropriate three-carbon building block, such as a malonic acid derivative or an α,β-unsaturated ester, under thermal or acid-catalyzed conditions.

-

Cyclization: The intermediate from the condensation reaction undergoes intramolecular cyclization to form the second ring of the 1,6-naphthyridine system. This step is often facilitated by heating in a high-boiling point solvent like Dowtherm A or by using a dehydrating agent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 1,6-naphthyridin-2(1H)-one derivative.

Further functionalization at various positions of the 1,6-naphthyridine core can be achieved through standard organic chemistry transformations to generate a library of novel derivatives for biological screening.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro potency (IC50) of novel 1,6-naphthyridine derivatives against a target kinase.

Materials:

-

Recombinant human kinase (e.g., FGFR4, MET)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Peptide substrate specific for the kinase

-

Test compounds (1,6-naphthyridine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution, the recombinant kinase enzyme, and the peptide substrate.

-

Initiation: Start the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

-

Incubation: Incubate the reaction plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luminescent signal generation.

-

Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of novel 1,6-naphthyridine derivatives on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., Hep-3B for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Pathways and Workflows

Signaling Pathway of FGFR4 Inhibition

The following diagram illustrates the signaling pathway of Fibroblast Growth Factor Receptor 4 (FGFR4) and the point of intervention by novel 1,6-naphthyridine derivatives. Aberrant FGFR4 signaling is implicated in the development of hepatocellular carcinoma.[7][10]

Caption: FGFR4 signaling pathway and inhibition by 1,6-naphthyridine derivatives.

Drug Discovery Workflow for Novel 1,6-Naphthyridine Derivatives

The diagram below outlines a typical workflow for the discovery and preclinical development of novel 1,6-naphthyridine-based drug candidates.

Caption: General workflow for 1,6-naphthyridine drug discovery.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold continues to be a highly fruitful area of research in drug discovery. The adaptability of its synthesis and the ability to modulate its biological activity through substitution make it a powerful tool in the development of targeted therapies. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and exploring their application in other therapeutic areas beyond oncology, such as neurodegenerative and inflammatory diseases.[4] The continued exploration of the chemical space around the 1,6-naphthyridine core promises to yield the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bcrj.org.br [bcrj.org.br]

- 13. bio-protocol.org [bio-protocol.org]

- 14. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Bromine Substitution in Naphthyridine Derivatives: A Physicochemical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a bicyclic heteroaromatic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom to this framework, creating substituted bromo-naphthyridines, has emerged as a powerful tool for modulating physicochemical properties and enhancing biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted bromo-naphthyridines, detailing the experimental methodologies for their determination and exploring their implications in drug development through the lens of key signaling pathways.

Core Physicochemical Properties of Substituted Bromo-Naphthyridines

The substitution pattern of bromine on the naphthyridine ring, along with the nature of other substituents, profoundly influences the molecule's solubility, lipophilicity, melting point, and ionization constant (pKa). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

While a comprehensive experimental dataset for a wide range of substituted bromo-naphthyridines is not centrally available in the literature, the following tables summarize representative computed and experimentally-derived data for select compounds. This data serves as a valuable reference for understanding the impact of substitution on the physicochemical properties of this compound class.

Table 1: Lipophilicity and Solubility of Selected Bromo-Naphthyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| 2-Bromo-1,8-naphthyridine | C₈H₅BrN₂ | 209.05 | 1.8 |

| 3-Bromo-1,5-naphthyridine | C₈H₅BrN₂ | 209.04 | 2.39 |

| 8-Bromo-1,6-naphthyridine | C₈H₅BrN₂ | 209.04 | 1.8 |

| 2-Bromo-1,7-naphthyridin-8(7H)-one | C₈H₅BrN₂O | 225.04 | 1.6 |

Note: LogP values are computationally predicted and serve as an estimation of lipophilicity.

Table 2: Thermal Properties of Selected Bromo-Naphthyridine Derivatives

| Compound | Molecular Formula | Melting Point (°C) |

| 1,6-Naphthyridine | C₈H₆N₂ | <40[1] |

| 2,6-Naphthyridine | C₈H₆N₂ | 114-115[1] |

Note: Experimental data for a broad range of substituted bromo-naphthyridines is limited. The provided data for parent naphthyridines illustrates the range of melting points within the core scaffold.

Key Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug discovery. The following sections detail the standard experimental protocols for characterizing substituted bromo-naphthyridines.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical factor influencing membrane permeability and oral absorption.

Experimental Workflow: Lipophilicity (LogP) Determination by Shake-Flask Method

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility Measurement

Aqueous solubility is a crucial property that affects a drug's dissolution rate and bioavailability.

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic (equilibrium) solubility.

pKa Determination

The ionization constant (pKa) determines the charge state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.

Experimental Workflow: pKa Determination by UV-Vis Spectrophotometry

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.[2][3][4][5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and confirmation of synthesized bromo-naphthyridine derivatives.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the bromo-naphthyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum to determine the number and environment of hydrogen atoms.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum to identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between atoms and aid in unambiguous structure determination.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion to obtain structural information based on the resulting fragment ions. The presence of bromine is often indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[6]

Involvement in Key Signaling Pathways

Substituted bromo-naphthyridines have shown promise as modulators of several critical signaling pathways implicated in diseases such as cancer and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Certain naphthyridine derivatives have been shown to inhibit this pathway.[7]

Signaling Pathway: Wnt/β-catenin Pathway Inhibition

Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and potential points of inhibition by bromo-naphthyridine derivatives.[8][9][10][11][12]

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation. Inhibitors of this pathway have therapeutic potential in a range of inflammatory diseases.

Signaling Pathway: p38 MAPK Pathway

Caption: Overview of the p38 MAPK signaling cascade and its inhibition.[13][14][15][16][17]

BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in transcriptional regulation. Inhibitors of BET proteins, including some naphthyridine derivatives, have shown promise in cancer therapy.

Signaling Pathway: BET Bromodomain Inhibition

Caption: Mechanism of action of BET inhibitors in disrupting gene transcription.[18][19][20][21][22]

Conclusion

The incorporation of bromine into the naphthyridine scaffold offers a versatile strategy for fine-tuning the physicochemical properties of these molecules, thereby enhancing their drug-like characteristics. A thorough understanding and precise measurement of properties such as lipophilicity, solubility, and pKa are essential for the rational design of novel bromo-naphthyridine derivatives with improved pharmacokinetic profiles and biological activities. The continued exploration of these compounds as modulators of key signaling pathways holds significant promise for the development of new therapeutics for a range of diseases. This guide provides a foundational framework for researchers in this exciting and rapidly evolving field.

References

- 1. acs.org [acs.org]

- 2. pharmaguru.co [pharmaguru.co]

- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals